N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound featuring both pyrazole and oxazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.
Formation of the oxazole ring: This involves the cyclization of an α-hydroxy ketone with an amide.
Coupling of the two rings: The final step involves coupling the pyrazole and oxazole rings through an ethylenediamine linker under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diamine derivative.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N’-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide
- N’-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide
Uniqueness
N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide is unique due to the specific combination of pyrazole and oxazole rings, which confer distinct chemical and biological properties. This combination can result in unique binding affinities and biological activities compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-13(10-17-15(23)16(24)19-14-6-9-25-20-14)11-2-4-12(5-3-11)21-8-1-7-18-21/h1-9,13,22H,10H2,(H,17,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZFBDOYPFEQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NC3=NOC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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